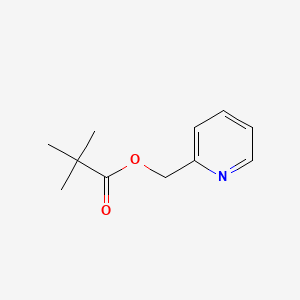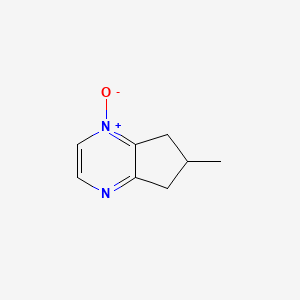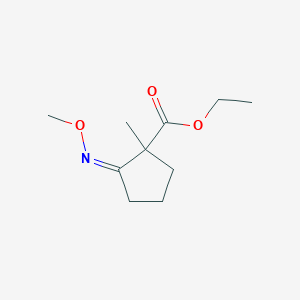
Lead dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead dipropionate is an organometallic compound consisting of lead and propionic acid It is a lead salt of propionic acid, and its chemical formula is Pb(C3H5O2)2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the lead compound with propionic acid under controlled conditions to form this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lead dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reagents like halides or other carboxylic acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead(II) oxide (PbO) and lead(IV) oxide (PbO2).
Reduction: Elemental lead (Pb).
Substitution: Lead salts of other carboxylic acids or halides.
Applications De Recherche Scientifique
Lead dipropionate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of lead-based drugs.
Industry: It is used in the production of lead-based materials and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of lead dipropionate involves its interaction with biological molecules and cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead acetate: Another lead salt of a carboxylic acid, used in similar applications.
Lead nitrate: A lead salt of nitric acid, commonly used in industrial processes.
Lead carbonate: Used as a precursor for other lead compounds and in industrial applications.
Uniqueness of Lead Dipropionate
This compound is unique due to its specific chemical structure and properties. It has distinct reactivity compared to other lead compounds, making it suitable for specific applications in research and industry. Its solubility in organic solvents and its ability to form stable complexes with other molecules further enhance its utility.
Propriétés
Numéro CAS |
814-70-0 |
|---|---|
Formule moléculaire |
C6H10O4Pb |
Poids moléculaire |
353 g/mol |
Nom IUPAC |
lead(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Clé InChI |
FYDIWJWWROEQCB-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



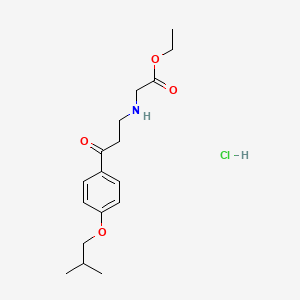
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)

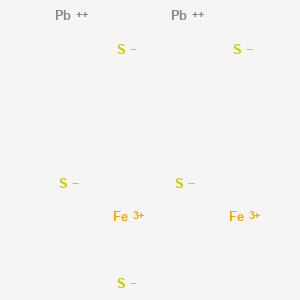

![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
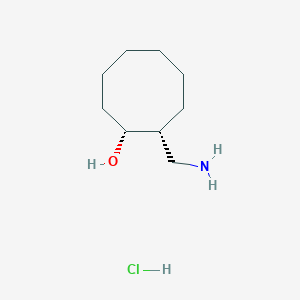
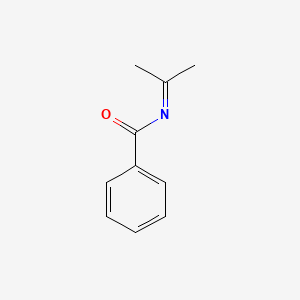
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)

